Chemical structure and physicochemical properties of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride
Chemical structure and physicochemical properties of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride
A Comprehensive Technical Guide to (6-(Ethylsulfonyl)pyridin-3-yl)methanamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative of increasing interest within medicinal chemistry and drug discovery. Its unique structural combination, featuring an ethylsulfonyl group—a known bioisostere for other functionalities—and a primary aminomethyl group, makes it a valuable building block for synthesizing complex molecular scaffolds. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and a robust framework for its analytical characterization. By grounding our discussion in established scientific principles and methodologies, we offer field-proven insights into the synthesis, quality control, and potential applications of this compound, ensuring a high degree of scientific integrity and practical utility for professionals in the field.
Core Chemical Identity and Structural Elucidation
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a research chemical whose utility is primarily derived from its specific arrangement of functional groups on the pyridine core. The electron-withdrawing nature of the ethylsulfonyl group at the 6-position significantly influences the electronic properties of the pyridine ring, while the aminomethyl group at the 3-position serves as a key reactive handle for further chemical modifications.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1817776-68-3 | |
| Molecular Formula | C₈H₁₃ClN₂O₂S | |
| Molecular Weight | 236.72 g/mol | |
| InChI Key | DHWDJRFTFMDDEM-UHFFFAOYSA-N |
| Synonyms | (6-(ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride | |
Molecular Structure
The hydrochloride salt form ensures improved stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.
Caption: Chemical structure of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride.
Physicochemical Properties: Known Data and Experimental Determination
A thorough understanding of a compound's physicochemical properties is critical for its application in synthesis and drug development. While some data is available from commercial suppliers, other key parameters require experimental determination.
Table 2: Physicochemical Properties
| Property | Value | Comments |
|---|---|---|
| Physical Form | White to Yellow Solid | Visual inspection. |
| Purity | ≥ 95% | Typically determined by HPLC or qNMR. |
| Storage Temperature | 2-8 °C | Recommended for long-term stability. |
| Melting Point | Not publicly available | Requires experimental determination via DSC. |
| Solubility | Not publicly available | Requires experimental determination. |
| pKa | Not publicly available | Requires determination via potentiometric titration or simulation. |
Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point of a crystalline solid. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting transition, which provides information on both the melting temperature and the purity of the sample.[1][2]
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Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).
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Data Analysis: The onset temperature of the primary endothermic peak is recorded as the melting point. A sharp peak is indicative of high purity.
Protocol for Aqueous Solubility Determination
Causality: The shake-flask method is a reliable equilibrium-based method to determine solubility, which is a critical parameter for predicting bioavailability and designing reaction conditions.
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Sample Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Separation: Centrifuge the suspension to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.
Representative Synthesis Pathway
While the precise commercial synthesis route is proprietary, a plausible and chemically sound pathway can be proposed based on established transformations in pyridine chemistry. The following workflow illustrates a potential route starting from 6-chloropyridine-3-carbonitrile.
Caption: Quality control workflow for batch release.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the primary technique for assessing the purity of small molecules by separating the main compound from any impurities. A reversed-phase method is standard for polar compounds like this one. [3]
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Causality: LC-MS confirms the molecular weight of the target compound. The LC method separates the compound from non-volatile salts (like HCl), allowing for accurate mass determination by the mass spectrometer. [3][4]
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LC Conditions: Use the same HPLC method as described above.
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MS Ionization: Electrospray Ionization (ESI) in positive mode.
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Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺). For C₈H₁₂N₂O₂S, the expected exact mass is approximately 201.07 (monoisotopic mass of the free base cation).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Causality: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
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Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
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Expected ¹H NMR Signals:
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A triplet and quartet in the aliphatic region for the ethyl group.
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Singlets or multiplets for the methylene bridge and the aromatic protons on the pyridine ring.
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A broad singlet for the amine protons (which may exchange with D₂O).
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Expected ¹³C NMR Signals: Distinct signals for each unique carbon atom in the molecule, consistent with the proposed structure.
Applications and Scientific Context
The (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride scaffold is significant for several reasons in drug discovery:
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Versatile Building Block: The primary amine serves as a nucleophile or a point for amide bond formation, allowing for easy elaboration into a diverse library of compounds.
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Sulfone Moiety: The ethylsulfonyl group is a metabolically stable hydrogen bond acceptor. It is often used as a bioisosteric replacement for other groups to improve pharmacokinetic properties, such as solubility and metabolic stability. For instance, the methylsulfonyl group is a key feature in COX-2 inhibitors like Etoricoxib. [5]3. Pyridine Core: The pyridine ring is a common heterocycle in approved drugs, valued for its ability to engage in hydrogen bonding and its favorable physicochemical properties.
This compound is therefore an ideal starting point for exploring new chemical space around targets where interactions with a sulfone and a basic nitrogen are hypothesized to be beneficial.
Safety and Handling
Proper handling is essential when working with any research chemical.
Table 3: GHS Hazard Information
| Hazard | Code | Description |
|---|---|---|
| Pictogram | Exclamation Mark | |
| Signal Word | Warning | |
| Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. |
| | H335 | May cause respiratory irritation. |
Recommendations:
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Always handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
References
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AK Scientific, Inc. (n.d.). Safety Data Sheet: N-[(6-Chloropyridin-3-yl)methyl]methylamine. Retrieved from .
- mzCloud. (2025, March 11). 6 Chloro N methyl 3 pyridinemethanamine.
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PubChem. (n.d.). Pyridin-3-ylmethanamine Hydrochloride. Retrieved from [Link].
- ECHA. (n.d.). [6-(cyclopropylmethoxy)pyridin-3-yl]methanamine.
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AK Scientific, Inc. (n.d.). Safety Data Sheet: (4,6-Dimethylpyridin-3-yl)methanamine hydrochloride. Retrieved from .
- BLD Pharm. (n.d.). (6-(Ethylsulfonyl)pyridin-3-yl)methanamine.
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PubChem. (n.d.). [6-(Morpholin-4-yl)pyridin-3-yl]methanamine dihydrochloride. Retrieved from [Link].
- ZaiQi Bio-Tech. (n.d.). 3-(Aminomethyl)-4,6-dimethyl-1h-pyridin-2-one hydrochloride.
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PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved from [Link].
- ECHA. (n.d.). [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine.
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Wesolowski, M., et al. (n.d.). DSC and IR as supporting tools for identification of methylxanthines in solid dosage forms of drugs. ResearchGate. Retrieved from [Link].
- ECHA. (n.d.). (6-chloropyridazin-3-yl)methanamine hydrochloride.
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Malana, M. A., et al. (n.d.). Electron Ionization Mass Studies of 6,7-methylenedioxy-3-n-propylisocoumarin (Xyridin A) and synthetic intermediates. ResearchGate. Retrieved from [Link].
- Thermal Support. (n.d.). Proof of Performance: High Resolution and Sensitivity of Pyris 6 DSC.
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MDPI. (2024, January 25). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Retrieved from [Link].
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PubChem. (n.d.). N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine. Retrieved from [Link].
- EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
